(3-(Bromomethyl)-4-methoxyphenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(bromomethyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTNCANTIYIBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CBr)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Hydroxymethyl)-4-methoxyphenylboronic Acid
Source identifies 3-(Hydroxymethyl)-4-methoxyphenylboronic acid as a precursor, synthesized via formylation and reduction. For example, 3-formyl-4-methoxyphenylboronic acid undergoes NaBH<sub>4</sub>-mediated reduction in ethanol at 0–5°C, achieving >85% yield. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by protonation to yield the primary alcohol.
Bromination of Hydroxymethyl to Bromomethyl
Treating the hydroxymethyl derivative with phosphorus tribromide (PBr<sub>3</sub>) in anhydrous dichloromethane at reflux converts the alcohol to the corresponding bromide. Stoichiometric studies indicate a 1:1 molar ratio of PBr<sub>3</sub> to substrate maximizes conversion (>90%) while minimizing side reactions. Post-reaction purification via column chromatography (petroleum ether:ethyl acetate, 10:1) isolates the product with ≥95% purity.
Amination-Borylation Sequential Strategy
Patent US9035084B2 describes a one-step conversion of aromatic amines to boronates, offering a potential pathway if a bromomethyl-substituted aniline precursor is accessible.
Reaction Conditions and Optimization
The patent method involves reacting aromatic amines with diboronic esters (e.g., B<sub>2</sub>pin<sub>2</sub>) and alkyl nitrites (e.g., tert-butyl nitrite) in acetonitrile at room temperature. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Molar ratio (amine:B<sub>2</sub>pin<sub>2</sub>:nitrite) | 1:1.2:1.5 |
| Solvent volume | 2–3 mL/mmol amine |
| Reaction time | 0.5–4 hours |
| Temperature | 25–60°C |
For 3-(bromomethyl)-4-methoxyaniline, these conditions could yield the corresponding boronate ester, subsequently hydrolyzed to the boronic acid using HCl (1M).
Limitations and Side Reactions
The bromomethyl group’s susceptibility to nucleophilic displacement under basic conditions necessitates pH control during hydrolysis. Competing elimination reactions may form methoxy-substituted styrenes, requiring low-temperature (0–5°C) aqueous workups to suppress byproduct formation.
Boronic Acid-Ester Interconversion
Boronate esters serve as stable intermediates for boronic acid synthesis, enabling functional group tolerance incompatible with direct borylation.
Pinacol Ester Formation and Hydrolysis
Reacting 3-(bromomethyl)-4-methoxybenzene-1-boronic acid with pinacol in toluene under Dean-Stark conditions yields the pinacol ester, which is resistant to oxidation and moisture. Acidic hydrolysis (HCl, THF/H<sub>2</sub>O) regenerates the boronic acid with minimal degradation of the bromomethyl group.
Solvent Effects on Purity
Comparative studies show that ethyl acetate/petroleum ether mixtures (20:1) during column chromatography improve resolution between the boronic acid and residual pinacol, achieving 98% purity.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and functional group compatibility:
| Method | Yield (%) | Scalability | Bromomethyl Stability |
|---|---|---|---|
| Palladium-catalyzed borylation | 60–75 | Moderate | Low |
| Hydroxymethyl bromination | 85–92 | High | High |
| Amination-borylation sequence | 70–80 | Moderate | Moderate |
| Boronate ester hydrolysis | 78–88 | High | High |
The hydroxymethyl bromination route offers the highest yield and stability, making it the most viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-(Bromomethyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The boronic acid moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic esters or reduction to yield boronic alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be formed.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura reactions.
Oxidation and Reduction Products: Boronic esters and boronic alcohols, respectively.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of (3-(bromomethyl)-4-methoxyphenyl)boronic acid is in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules. The presence of the boronic acid group allows it to act as a coupling partner with various electrophiles, facilitating the construction of biphenyl derivatives and other complex structures .
Nucleophilic Substitution Reactions
The bromomethyl group in this compound can undergo nucleophilic substitution reactions. This property enables it to be used as a precursor for generating various substituted phenyl compounds. The ability to displace the bromine atom with different nucleophiles expands its utility in synthesizing diverse chemical entities.
Medicinal Chemistry
Potential Anticancer Applications
Boronic acids have garnered attention for their potential therapeutic applications, particularly in anticancer drug development. The structural modification of bioactive molecules by integrating boronic acid functionalities can enhance their selectivity and pharmacokinetic properties. For instance, compounds similar to this compound have been explored for their ability to inhibit proteasomes, which are critical in cancer cell proliferation . Notably, the discovery of bortezomib, a boronic acid-containing drug for multiple myeloma treatment, has spurred further interest in this area.
Binding Affinity Studies
Research into the binding affinities of this compound with various biomolecules is ongoing. Utilizing computational tools such as quantitative structure-activity relationship (QSAR) modeling helps predict how modifications to its structure can affect biological activity. This approach is essential for optimizing compounds for therapeutic use .
Mechanism of Action
The mechanism of action of (3-(Bromomethyl)-4-methoxyphenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid moiety can interact with diols and other Lewis bases, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, blocking its activity . The bromomethyl group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules and pathways .
Comparison with Similar Compounds
Key Research Findings
Positional Isomerism Matters : The 3-bromomethyl/4-methoxy configuration in the target compound optimizes dendritic drug delivery, whereas 2-bromomethyl analogs (P7) underperform due to steric or electronic mismatches .
Electronic Effects : Methoxy groups improve boronic acid reactivity in cross-couplings, but bromomethyl may reduce yields compared to simpler aryl boronic acids .
Biological Activity
The synthesis of (3-(Bromomethyl)-4-methoxyphenyl)boronic acid typically involves the reaction of 4-methoxyphenylboronic acid with bromomethyl groups. The presence of the bromomethyl group enhances the compound's reactivity in cross-coupling reactions, which are pivotal in developing pharmaceuticals.
Chemical Structure:
- Molecular Formula: C9H10BBrO3
- Molecular Weight: 250.99 g/mol
- Functional Groups: Boronic acid, methoxy group, bromomethyl group
Biological Activity Overview
Boronic acids are known for their diverse biological activities, including anticancer, antibacterial, and antiviral effects. This compound may exhibit similar properties due to its structural characteristics.
Anticancer Activity
Research indicates that boronic acids can inhibit cancer cell proliferation through various mechanisms, including proteasome inhibition and modulation of signaling pathways. For instance, studies have shown that certain boronic acid derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .
Antibacterial and Antiviral Properties
Boronic acids have been explored for their antibacterial and antiviral activities. They can disrupt bacterial cell wall synthesis and interfere with viral replication processes. Although specific studies on this compound are lacking, related compounds have demonstrated significant antibacterial effects against various pathogens .
Case Studies and Research Findings
While direct studies on this compound are sparse, relevant research can provide insights into its potential applications:
- Suzuki Cross-Coupling Reactions : Research involving related aryl boronic acids has shown that these compounds can be utilized in Suzuki coupling reactions to synthesize complex molecules with potential therapeutic effects. This method is significant for developing new anticancer agents .
- Haemolytic and Antithrombotic Activities : A study on a series of thiophene derivatives synthesized through similar methodologies demonstrated varying degrees of haemolytic activity, indicating that structural modifications could enhance biological efficacy. Compounds with electron-donating groups showed increased haemolytic activity, suggesting that this compound might also exhibit such properties .
Table: Biological Activities of Related Boronic Acids
Q & A
Q. What are the optimal synthetic routes for (3-(Bromomethyl)-4-methoxyphenyl)boronic acid?
The synthesis typically involves functionalization of a pre-existing boronic acid scaffold. For example, bromination of a methyl group in the ortho position relative to the boronic acid moiety can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or light. Key steps include:
- Boronic acid protection : Ethylene glycol may be used to form a boronate ester, stabilizing the boronic acid during subsequent reactions .
- Purification : Column chromatography under anhydrous conditions is critical to avoid hydrolysis of the boronate ester .
- Yield optimization : Evidence suggests that reaction times >1 hour under inert atmospheres (argon) minimize decomposition .
Q. How can researchers characterize the purity and structure of this compound?
- NMR spectroscopy : H and B NMR are essential. For example, the bromomethyl group appears as a singlet at ~4.50 ppm (H), while the boronate ester resonates at ~31.41 ppm (B) .
- Mass spectrometry : GC-EI-MS can confirm molecular weight (e.g., m/z 240.0 for the ethylene glycol-protected derivative) .
- Elemental analysis : Boron content (~1.4% by weight) and bromine quantification validate stoichiometry .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?
The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution or transition-metal-catalyzed coupling. For example:
- Suzuki-Miyaura coupling : The boronic acid group enables aryl-aryl bond formation, while the bromomethyl group can undergo subsequent functionalization (e.g., with amines or thiols). Electron-rich boronic acids like 4-methoxyphenyl derivatives exhibit higher reactivity in Pd-catalyzed couplings .
- Challenges : Competing side reactions (e.g., debromination) may occur under basic conditions. Catalytic systems like Pd(PPh) with NaCO in toluene/water mixtures are preferred to suppress side products .
Q. What strategies mitigate hydrolysis or instability during storage?
- Solid-phase immobilization : Diethanolamine-functionalized resins (DEAM-PS) stabilize boronic acids via formation of hydrolytically resistant boronate esters. This method reduces decomposition during long-term storage .
- Anhydrous handling : Storage under molecular sieves or in sealed vials with inert gas (argon) is critical. Hydrolysis equilibrium studies indicate >32 equivalents of water are required for significant boronic acid release .
Q. How can this compound be applied in materials science (e.g., OLEDs or sensors)?
- OLED fabrication : Boronic acids with methoxy groups enhance electron-donating properties, improving charge transport in organic semiconductors. For instance, 4-methoxyphenyl boronic acid derivatives are used as cure accelerators in epoxy resins for OLED encapsulation .
- Biosensing : The bromomethyl group allows covalent attachment to thiolated surfaces (e.g., gold nanoparticles), enabling boronic acid-based glucose or sialic acid detection systems .
Methodological Considerations
Q. Table 1: Comparison of Cross-Coupling Conditions
*RRTR: Resin-to-resin transfer reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
